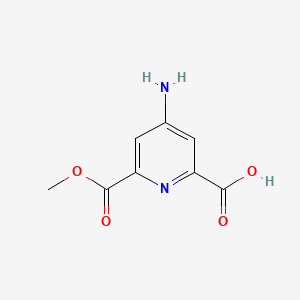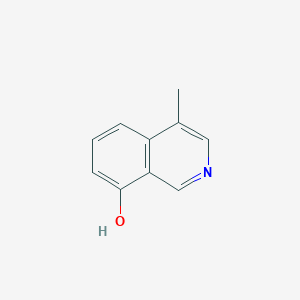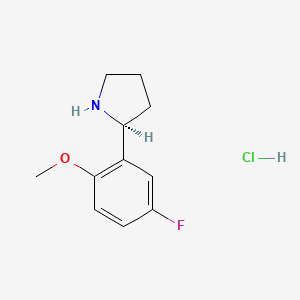
(S)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyrrolidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxybenzaldehyde and (S)-pyrrolidine.
Condensation Reaction: The aldehyde group of 5-fluoro-2-methoxybenzaldehyde reacts with the amine group of (S)-pyrrolidine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired pyrrolidine derivative.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: It is investigated for its interactions with biological targets, such as enzymes and receptors.
Mecanismo De Acción
The mechanism of action of (S)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine and methoxy groups on the phenyl ring may enhance binding affinity to certain receptors or enzymes, leading to modulation of their activity. The pyrrolidine moiety may also play a role in the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride
- (S)-2-(5-Fluoro-2-ethoxyphenyl)pyrrolidine hydrochloride
- (S)-2-(5-Fluoro-2-methoxyphenyl)piperidine hydrochloride
Comparison
Compared to its analogs, (S)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride may exhibit unique properties due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The fluorine atom also contributes to its distinct characteristics, such as increased lipophilicity and metabolic stability.
Propiedades
Fórmula molecular |
C11H15ClFNO |
|---|---|
Peso molecular |
231.69 g/mol |
Nombre IUPAC |
(2S)-2-(5-fluoro-2-methoxyphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H14FNO.ClH/c1-14-11-5-4-8(12)7-9(11)10-3-2-6-13-10;/h4-5,7,10,13H,2-3,6H2,1H3;1H/t10-;/m0./s1 |
Clave InChI |
NIZBGGSNGPJALP-PPHPATTJSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)F)[C@@H]2CCCN2.Cl |
SMILES canónico |
COC1=C(C=C(C=C1)F)C2CCCN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


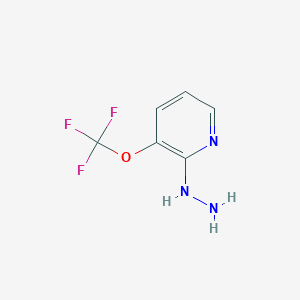
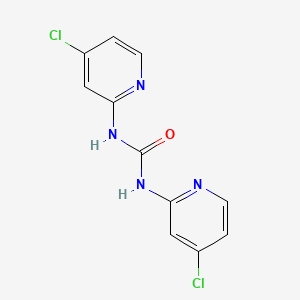
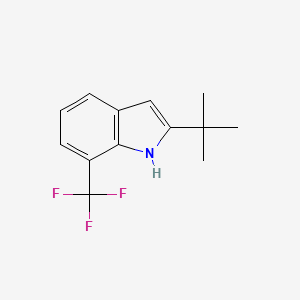
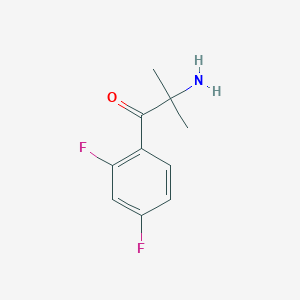



![1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole](/img/structure/B12957675.png)


